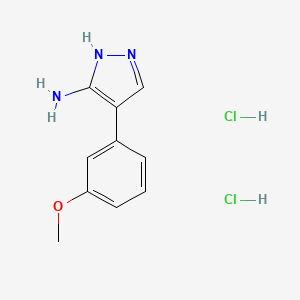

4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-pyrazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11;;/h2-6H,1H3,(H3,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSXFDJWKSGKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reaction Setup :

-

3-Methoxyphenylhydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL) under nitrogen.

-

(Ethoxymethylene)malononitrile (1.0 mmol) is added dropwise, and the mixture is refluxed for 4–6 hours.

-

-

Workup :

Key Data:

This method exhibits excellent regioselectivity, favoring the 5-amino-1-arylpyrazole structure due to the electronic effects of the methoxy group.

Acid-Catalyzed Cyclization of Hydrazine Derivatives

An alternative route involves the acid-catalyzed cyclization of hydrazine derivatives with α,β-unsaturated ketones. While less common, this method has been adapted for substituted pyrazoles.

Procedure:

-

Hydrazine Formation :

-

3-Methoxyacetophenone is converted to its α,β-unsaturated ketone via Claisen-Schmidt condensation.

-

-

Cyclization :

-

The ketone reacts with hydrazine hydrate in acetic acid at 80°C for 12 hours.

-

-

Salt Formation :

Key Data:

This method suffers from lower yields compared to cyclocondensation but is advantageous for substrates sensitive to basic conditions.

Enzymatic Arylation of 5-Aminopyrazoles

A novel laccase-mediated approach has been explored for pyrazole functionalization, though its applicability to 4-(3-methoxyphenyl)-1H-pyrazol-5-amine remains indirect. The method involves:

-

Oxidative Coupling :

-

Laccase (Novozym 51003) oxidizes catechols to ortho-quinones.

-

-

Nucleophilic Attack :

While this technique avoids pre-functionalization of the aryl group, it requires prior synthesis of the 5-aminopyrazole core and is less efficient for methoxy-substituted derivatives.

Optimization and Challenges

Solvent and Temperature Effects:

Salt Formation:

-

HCl Treatment : Adding HCl gas to the free base in ethanol at 0°C achieves >98% conversion to the dihydrochloride salt.

-

Stability : The salt is hygroscopic and requires storage under anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Cyclocondensation | 63–68 | High | Industrial |

| Acid-Catalyzed | 55–60 | Moderate | Laboratory |

| Enzymatic | 42–50 | Low | Niche |

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound.

Reduction: The nitro group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Secondary amines

Substitution: Derivatives with different functional groups

Scientific Research Applications

Organic Synthesis

4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of more complex molecules. The methoxy group can be oxidized to form hydroxyl derivatives, while the pyrazole ring can be reduced or substituted to produce diverse pyrazole derivatives.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 4-(3-Hydroxyphenyl)-1H-pyrazol-5-amine |

| Reduction | 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine |

| Substitution | Various substituted pyrazole derivatives |

Research indicates that this compound exhibits potential bioactive properties, including antimicrobial and anti-inflammatory effects. It has been explored for its therapeutic applications in pain management and cancer treatment. The mechanism of action involves interactions with specific molecular targets that may inhibit certain enzymes or receptors .

Case Study: Anti-inflammatory Properties

A study demonstrated that derivatives of 5-aminopyrazoles, including those derived from 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine, exhibited significant anti-inflammatory activity through inhibition of cyclin-dependent kinases, showing promise in cancer therapy .

Material Science

In materials science, this compound is used in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance physical properties such as thermal stability and mechanical strength. This application is particularly relevant in the synthesis of polymers and catalysts .

Comparison with Related Compounds

The compound's unique structural features distinguish it from similar compounds like 4-(3-Methoxyphenyl)-1H-pyrazol-3-amine and 4-(3-Methoxyphenyl)-1H-pyrazol-5-ol, which have different functional groups affecting their chemical reactivity and biological activity.

| Compound | Key Difference |

|---|---|

| 4-(3-Methoxyphenyl)-1H-pyrazol-3-amine | Amine group at position 3 |

| 4-(3-Methoxyphenyl)-1H-pyrazol-5-ol | Hydroxyl group instead of amine |

Mechanism of Action

The mechanism by which 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Electronic and Physicochemical Properties

Biological Activity

The compound 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methoxyphenyl group. The molecular formula is CHClNO, with a molecular weight of approximately 234.08 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The compound has shown IC values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. In vitro studies have shown that it can modulate inflammatory pathways, reducing pro-inflammatory cytokine production in activated microglia . This suggests its potential use in treating neuroinflammatory conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets. It acts as a CXCR3 antagonist, inhibiting this receptor's activity and thereby modulating immune responses. Additionally, docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| CXCR3 antagonism | Modulation of immune responses |

Case Study: Anticancer Activity

In a study examining the anticancer effects of various pyrazole derivatives, this compound was identified as a promising candidate due to its ability to induce apoptosis in cancer cells. The compound displayed significant growth inhibition with an IC value ranging from 0.08 to 12.07 mM across different tumor cell lines . Molecular docking simulations revealed favorable interactions with the colchicine binding site on tubulin, suggesting a mechanism similar to that of established anticancer agents like Combretastatin A-4.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives, where this compound was shown to inhibit LPS-induced glial inflammation in BV-2 cells. This was supported by in vivo studies demonstrating reduced microglial activation and astrocyte proliferation in mouse models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride at elevated temperatures (120°C) . To improve yields, consider varying solvent systems (e.g., DMF vs. ethanol) and reaction times. For intermediates like 5-chloro-3-methyl-1-arylpyrazole-4-carbonyl chlorides, stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to minimize byproducts . Kinetic studies under reflux conditions (e.g., 6–12 hours) can identify optimal reaction progress .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of NH₂ (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR : Use -NMR to verify the methoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) and pyrazole protons (δ 6.0–7.5 ppm). -NMR should show signals for the aromatic carbons (δ 110–160 ppm) and the pyrazole ring (δ 140–150 ppm) .

- Single-Crystal X-Ray Diffraction : Resolve ambiguities in regiochemistry (e.g., 1H vs. 2H tautomers) by growing crystals in ethanol/water mixtures and analyzing bond lengths/angles (e.g., C–N = 1.34 Å) .

Q. How can the purity of this compound be validated for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) at 1 mL/min; purity ≥95% is acceptable for in vitro assays .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 48.5%, H: 4.8%, N: 14.1%) within ±0.3% deviation .

Advanced Research Questions

Q. How can conflicting biological activity data for pyrazole derivatives be systematically analyzed?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or inoculum size .

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on activity using molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .

Q. What strategies optimize the scalability of this compound synthesis while minimizing impurities?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–120°C), catalyst loading (0.5–2.0 eq), and stoichiometry. Response surface methodology (RSM) can model yield vs. impurity trade-offs .

- Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM][BF₄]) to reduce hazardous waste .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., hydrazide cyclization) in real time .

Q. How can computational methods enhance the development of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction : Utilize SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .

- Quantum Chemical Calculations : Calculate HOMO-LUMO gaps (DFT/B3LYP/6-31G*) to predict reactivity and stability. For example, electron-withdrawing substituents may lower LUMO energy, enhancing electrophilic interactions .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., EGFR) over 100 ns trajectories to assess conformational stability .

Q. What experimental and computational approaches resolve contradictions in proposed reaction mechanisms for pyrazole synthesis?

- Methodological Answer :

- Isotopic Labeling : Use -labeled hydrazines to track nitrogen incorporation during cyclization .

- Transition State Analysis : Perform IRC (Intrinsic Reaction Coordinate) calculations (Gaussian 16) to validate proposed intermediates (e.g., nitrenium ions vs. radical pathways) .

- Kinetic Isotope Effects (KIE) : Compare for deuterated substrates to distinguish concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.